molecular formula C15H17N3O3S B2485207 (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone CAS No. 2034303-81-4

(3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2485207
CAS No.: 2034303-81-4
M. Wt: 319.38
InChI Key: HXQNCUSOGRWWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The compound under discussion is related to various pyrazole derivatives synthesized for their potential biological activities. In a study by Wang et al. (2015), a series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group were synthesized, showcasing the compound's relevance in creating substances with potential herbicidal and insecticidal activities (Wang et al., 2015).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives, exhibiting significant antimicrobial and higher anticancer activities compared to the reference drug, doxorubicin. This illustrates the compound's application in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis for Antimicrobial Activity

Kumar et al. (2012) focused on synthesizing derivatives that showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, indicating the compound's potential in antimicrobial drug development (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antibacterial and Antifungal Activities

Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were tested for their antibacterial and antifungal activities, highlighting the compound's utility in addressing various microbial infections (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Application in Anticancer Evaluation

Gouhar and Raafat (2015) developed a compound that, upon reaction with different nucleophiles, showed potential as anticancer agents after being evaluated for such activities, indicating the compound's utility in cancer research (Gouhar & Raafat, 2015).

Mechanism of Action

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities. They have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .

Properties

IUPAC Name

(3-ethylsulfonylazetidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-22(20,21)14-10-17(11-14)15(19)12-5-3-6-13(9-12)18-8-4-7-16-18/h3-9,14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQNCUSOGRWWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.